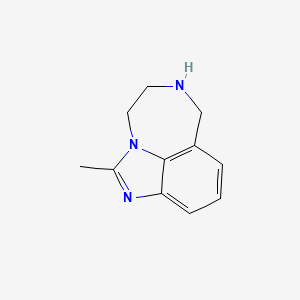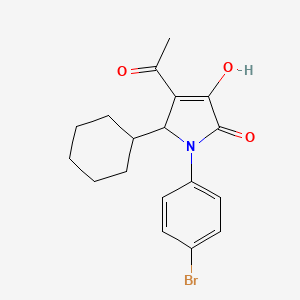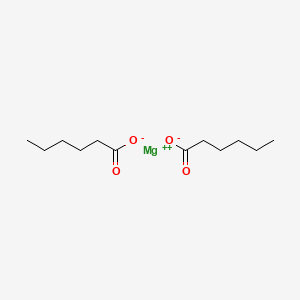
Dihexanoic acid magnesium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexanoic acid magnesium salt, also known as magnesium caproate, is a chemical compound with the molecular formula C12H22MgO4. It is formed by the reaction of hexanoic acid (caproic acid) with magnesium. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihexanoic acid magnesium salt can be synthesized through the reaction of hexanoic acid with magnesium hydroxide or magnesium oxide. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or water, to facilitate the formation of the salt. The general reaction is as follows:
2C6H12O2+Mg(OH)2→(C6H11O2)2Mg+2H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of magnesium oxide and hexanoic acid. The reactants are mixed and heated under controlled conditions to ensure complete reaction. The resulting product is then purified through crystallization or other separation techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dihexanoic acid magnesium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium hexanoate.
Reduction: Reduction reactions can convert the compound back to its constituent hexanoic acid and magnesium.
Substitution: The magnesium ion in the compound can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and other metal salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include magnesium hexanoate, hexanoic acid, and various substituted metal salts, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dihexanoic acid magnesium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a magnesium supplement.
Industry: It is used in the production of various industrial products, including lubricants and plasticizers
Mécanisme D'action
The mechanism of action of dihexanoic acid magnesium salt involves the release of magnesium ions, which play a crucial role in various biochemical processes. Magnesium ions act as cofactors for numerous enzymes, facilitating reactions such as ATP synthesis, DNA replication, and protein synthesis. The compound’s effects are mediated through its interaction with cellular pathways and molecular targets, including ion channels and transporters .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanoic acid: A precursor to dihexanoic acid magnesium salt, known for its use in flavorings and fragrances.
Magnesium acetate: Another magnesium salt with similar applications but different chemical properties.
Magnesium stearate: Commonly used as a lubricant in pharmaceutical formulations.
Uniqueness
This compound is unique due to its specific combination of hexanoic acid and magnesium, which imparts distinct chemical and physical properties. Its solubility, reactivity, and biological activity differ from other magnesium salts, making it suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C12H22MgO4 |
|---|---|
Poids moléculaire |
254.61 g/mol |
Nom IUPAC |
magnesium;hexanoate |
InChI |
InChI=1S/2C6H12O2.Mg/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |
Clé InChI |
FKZRUGSMXUERAD-UHFFFAOYSA-L |
SMILES canonique |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


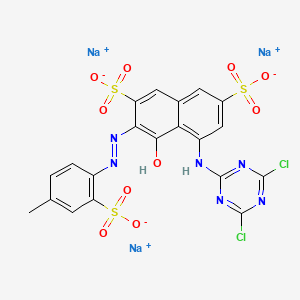

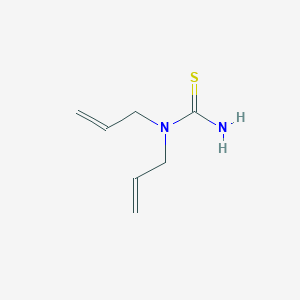
![Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester](/img/structure/B13796309.png)

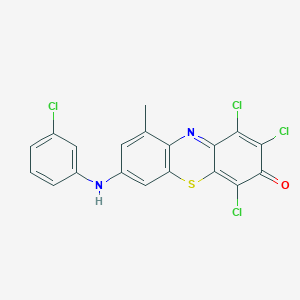


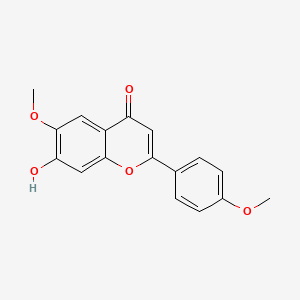
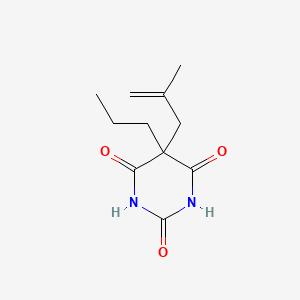

![[(Isopropylimino)dimethylene]bisphosphonic acid](/img/structure/B13796357.png)
